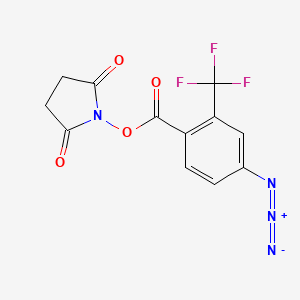

4-Azido-2-trifluoromethylbenzoic acid 2,5-dioxopyrrolidin-1-yl ester

Übersicht

Beschreibung

4-Azido-2-trifluoromethylbenzoic acid 2,5-dioxopyrrolidin-1-yl ester (ATFME) is a novel small molecule that has been developed for use in various scientific research applications. ATFME is a versatile compound that has been used for a variety of purposes, including as a catalyst for organic reactions, as a fluorescent probe for imaging and sensing, and as a therapeutic agent for treating diseases. ATFME has a wide range of biochemical and physiological effects, and its advantages and limitations for laboratory experiments have been well-documented.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Synthesis of 1,4-Dihydropyridines : 3,4,5-Trifluorobenzeneboronic acid, closely related to the compound of interest, has been used as a catalyst in the eco-friendly synthesis of 4-pyrazolyl 1,4-dihydropyridines, highlighting its potential in facilitating room-temperature cyclocondensation reactions (Sridhar & Perumal, 2005).

Formation of Pyrrolidine Derivatives : Research demonstrates the conversion of alkyl 4-aminobenzoates into alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which are then transformed into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates (Kolyamshin et al., 2007).

Chemical Reactions and Mechanisms

Staudinger Reaction on Azido Esters : The Staudinger reaction involving phenyl esters of α-azido acids, similar in structure to 4-Azido-2-trifluoromethylbenzoic acid, has been studied to produce 5-substituted 2H-1,2,3-triazol-4-ols (Taylor & Lohani, 2016).

Hydrolysis and Photolysis Studies : Investigations into the hydrolysis and photolysis of related quinol esters demonstrate the formation of oxenium ion intermediates and highlight the potential for photochemical applications (Wang et al., 2009).

Synthesis of Novel Compounds

- Creation of Functionalized CF3-1,2,3-Triazoles : Studies involving reactions of pyranones and azides, similar to the compound of interest, have led to the synthesis of functionalized CF3-1,2,3-triazoles, indicating its potential in the creation of novel chemical entities (Usachev et al., 2011).

Chemical Characterization and Analysis

Esters of 2-Iodoxybenzoic Acid : Research involving esters closely related to 4-Azido-2-trifluoromethylbenzoic acid indicates the potential for these compounds as oxidizing reagents in chemical syntheses (Zhdankin et al., 2005).

Esterification Reactions : The compound's relevance in esterification reactions is highlighted by research on similar esters, demonstrating their utility in synthesizing a wide array of carboxylic esters (Balalaie et al., 2008).

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N4O4/c13-12(14,15)8-5-6(17-18-16)1-2-7(8)11(22)23-19-9(20)3-4-10(19)21/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIODVIMKNJWQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-2-trifluoromethylbenzoic acid 2,5-dioxopyrrolidin-1-yl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

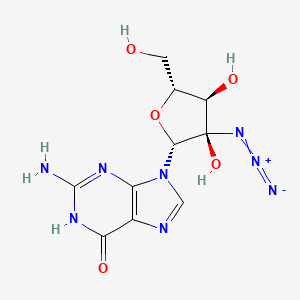

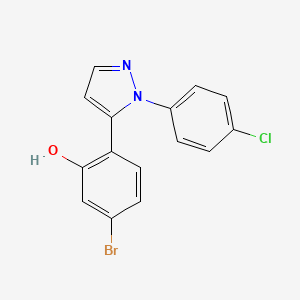

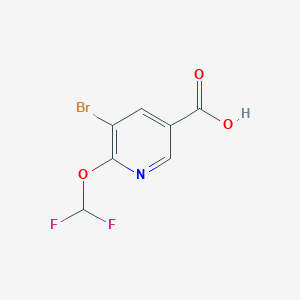

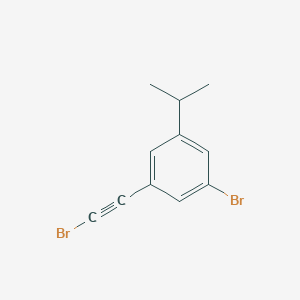

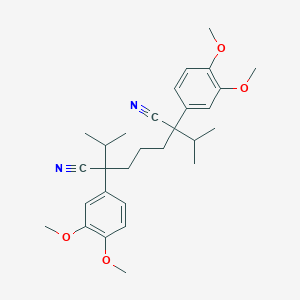

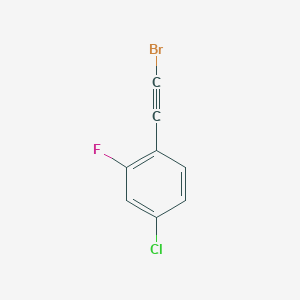

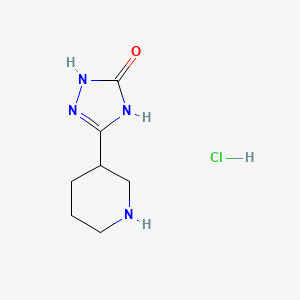

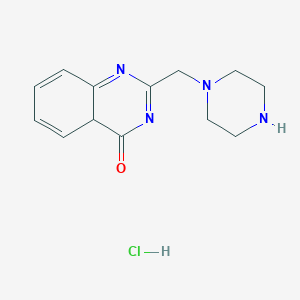

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1384618.png)

![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)

![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)